molecular formula C18H22N2O4 B2432698 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-44-5

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2432698
CAS No.: 866019-44-5
M. Wt: 330.384
InChI Key: OYBJWUZBIXUFSJ-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with the molecular formula C18H22N2O4 . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a pyranone ring with hydroxyl and hydroxymethyl groups.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,21,23H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBJWUZBIXUFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve room temperature and a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is C18H22N2O4. Its structure features a piperazine ring, hydroxylated pyranone, and a benzyl group, which contribute to its diverse biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showcasing effective inhibition of growth. Studies have reported Minimum Inhibitory Concentrations (MIC) that suggest its potential as a therapeutic agent in treating infections.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against resistant strains of Staphylococcus aureus and Candida albicans, making it a candidate for further development into antimicrobial therapies.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators.

Case Study:
In vitro assays conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for cancer treatment.

Material Science Applications

The unique chemical structure of this compound makes it suitable for developing advanced materials. Its ability to form stable complexes with metal ions opens possibilities for applications in catalysis and sensor technology.

Table 2: Material Properties

ApplicationDescription
CatalysisActs as a ligand in metal-catalyzed reactions
Sensor TechnologyUsed in the development of sensors for detecting metal ions

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the interactions between this compound and various biological targets, particularly oxidoreductase enzymes. These studies help elucidate the binding affinities and potential mechanisms of action.

Findings:
Docking simulations indicated strong binding interactions with key residues in the active sites of target enzymes, suggesting that this compound could serve as a lead compound for drug design aimed at modulating enzyme activity .

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of new compounds. Initial assessments show that this compound exhibits low toxicity in standard assays, making it a viable candidate for further pharmacological development.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring with a benzyl group and a hydroxylated pyranone ring.

Biological Activity

2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4, and it features a piperazine ring linked to a hydroxymethylated pyranone structure. The presence of hydroxyl groups enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Pathogen Type Activity Reference
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate
Fungal strains (e.g., Candida spp.)Effective

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that the compound can bind effectively to oxidoreductase enzymes, which are crucial in various metabolic processes. This binding affinity may correlate with its observed biological activities.

Case Studies

  • Antimicrobial Efficacy : A study published in Chemical Papers reported on the antimicrobial activity of derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant anti-yeast activity against Candida utilis and Saccharomyces cerevisiae, while showing no activity against certain bacterial strains .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications in the piperazine ring and hydroxymethyl groups could enhance biological activity. This suggests that further structural optimization could lead to more potent derivatives .

Synthetic Routes

The synthesis of this compound typically involves reductive amination techniques using 4-benzylpiperazine as a precursor. Reaction conditions often include reducing agents such as sodium cyanoborohydride in methanol, which facilitate the formation of the desired product with high yields.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Investigate the mechanisms of action at a molecular level.
  • Conduct in vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Explore potential synergistic effects with existing antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one?

  • Methodological Answer : The compound can be synthesized via Mannich base formation, where substituted piperazine derivatives react with allomaltol and formaldehyde under reflux conditions. Key parameters include:
  • Reagent Ratios : Equimolar ratios (1:1) of reactants (e.g., piperazine derivatives, allomaltol) to minimize side products.
  • Catalysis : Use glacial acetic acid (5 drops) to enhance reaction efficiency .
  • Temperature and Duration : Reflux at 65°C for 4–8 hours, with monitoring via TLC .
  • Purification : Recrystallization from methanol or ethanol yields >85% purity (Table 1 in ).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify hydroxyl (-OH) stretches at ~3400 cm⁻¹ and carbonyl (C=O) peaks at ~1720 cm⁻¹ .
  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for benzyl groups), methylene protons (δ 3.5–4.2 ppm for -CH₂- in piperazine), and hydroxymethyl protons (δ 4.3–4.6 ppm) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticonvulsant activity)?

  • Methodological Answer :
  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests in rodent models. For example, 300 mg/kg doses show protection against MES-induced seizures in 60% of subjects .
  • Antimicrobial Screening : Apply the microdilution broth method against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticonvulsant efficacy of this compound?

  • Methodological Answer :
  • Piperazine Substitution : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance blood-brain barrier penetration. Compound 3f (4-chlorophenyl analog) showed 75% MES protection vs. 40% for benzyl derivatives .
  • Hydroxymethyl Modification : Esterify the hydroxymethyl group to improve lipophilicity. Compare pharmacokinetic profiles via HPLC-MS in plasma and brain tissue .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Dose-Response Analysis : Test compounds at multiple doses (e.g., 100–500 mg/kg) and timepoints (0.5–4 hours post-administration). For example, 3i showed dose-dependent scMet activity at 4 hours but not at 0.5 hours .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. Inactive analogs may undergo rapid hepatic glucuronidation .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; <10% degradation at pH 7.4 indicates suitability for oral administration .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests robustness for storage) .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, masks) during synthesis. Waste must be segregated and processed by certified facilities to avoid environmental contamination .
  • Data Reproducibility : Replicate experiments ≥3 times and report mean ± SEM. Use ANOVA for statistical significance (p < 0.05) .

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